molecular formula C14H10O4S2 B14131276 3-[(4-Carboxyphenyl)disulfanyl]benzoic acid CAS No. 89050-61-3

3-[(4-Carboxyphenyl)disulfanyl]benzoic acid

Cat. No.: B14131276
CAS No.: 89050-61-3
M. Wt: 306.4 g/mol
InChI Key: KESUMXBAOISVHH-UHFFFAOYSA-N
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Description

3-[(4-Carboxyphenyl)disulfanyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a disulfide bond linking two benzoic acid moieties, each substituted with a carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(4-Carboxyphenyl)disulfanyl]benzoic acid can be synthesized through the in situ formation of disulfide bonds. One common method involves the hydrothermal reaction of 2-sulfanylbenzoic acid under appropriate conditions, leading to the formation of the disulfide bond . The reaction typically requires a controlled temperature and pressure environment to ensure the proper formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Carboxyphenyl)disulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alcohols and amines in the presence of catalysts or activating agents are employed.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Esters and amides.

Scientific Research Applications

3-[(4-Carboxyphenyl)disulfanyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Carboxyphenyl)disulfanyl]benzoic acid primarily involves its disulfide bond, which can undergo redox reactions. In biological systems, the disulfide bond can be reduced to thiols, which can interact with various molecular targets, including enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Mercaptobenzoic acid
  • 3,3’-Disulfanediyldibenzoic acid
  • 4,4’-Dithiobisbenzoic acid
  • 4-Mercaptobenzoic acid
  • Dimethyl 4,4’-disulfanediyldibenzoate
  • 2,2’-Dithiodibenzoic acid

Uniqueness

3-[(4-Carboxyphenyl)disulfanyl]benzoic acid is unique due to its specific structural configuration, featuring a disulfide bond linking two benzoic acid moieties. This structure imparts distinct chemical reactivity and potential for forming stable coordination complexes with metal ions, making it valuable in the synthesis of MOFs and other advanced materials .

Properties

CAS No.

89050-61-3

Molecular Formula

C14H10O4S2

Molecular Weight

306.4 g/mol

IUPAC Name

3-[(4-carboxyphenyl)disulfanyl]benzoic acid

InChI

InChI=1S/C14H10O4S2/c15-13(16)9-4-6-11(7-5-9)19-20-12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)

InChI Key

KESUMXBAOISVHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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